molecular formula C13H20N2O4S B7021183 N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]ethanesulfonamide

N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]ethanesulfonamide

Cat. No.: B7021183
M. Wt: 300.38 g/mol
InChI Key: MAUSZQKBBMIDTL-UHFFFAOYSA-N
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Description

N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]ethanesulfonamide is a complex organic compound that features a furan ring, a piperidine ring, and an ethanesulfonamide group

Properties

IUPAC Name

N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-2-20(17,18)14-12-3-6-15(7-4-12)13(16)9-11-5-8-19-10-11/h5,8,10,12,14H,2-4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUSZQKBBMIDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CCN(CC1)C(=O)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]ethanesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the furan-3-yl acetic acid, which is then converted to its corresponding acyl chloride. This intermediate is reacted with piperidine to form the N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl] intermediate. Finally, this intermediate is treated with ethanesulfonamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the acyl moiety can be reduced to form alcohol derivatives.

    Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethanesulfonamide derivatives.

Scientific Research Applications

N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]ethanesulfonamide involves its interaction with specific molecular targets. The furan ring and piperidine moiety may interact with enzymes or receptors, modulating their activity. The ethanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[2-(furan-2-yl)acetyl]piperidin-4-yl]ethanesulfonamide
  • N-[1-[2-(thiophen-3-yl)acetyl]piperidin-4-yl]ethanesulfonamide
  • N-[1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl]ethanesulfonamide

Uniqueness

N-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]ethanesulfonamide is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. The combination of the furan ring, piperidine ring, and ethanesulfonamide group provides a distinct chemical profile that can be exploited for various applications.

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